2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid
Overview
Description
“2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H8N2O3S and a molecular weight of 212.23 . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of “2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid” includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The prop-2-en-1-yl group is attached to the carbamoyl group, which is in turn attached to the thiazole ring .Scientific Research Applications
Antidiabetic Potential
Thiazole derivatives, including 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, exhibit significant antidiabetic potential. They have been shown to lower blood glucose levels, improve insulin sensitivity, and exhibit antioxidant and anti-inflammatory activities, suggesting their potential in diabetes treatments (Paudel et al., 2017) (Paudel et al., 2018).
Immunomodulation
The thiazole derivative [2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole] acetic acid (tiprotimod) has been evaluated for its immunomodulatory activity. It has shown the potential to stimulate macrophage activity, enhance the delayed-type hypersensitivity response, and stimulate the humoral immune response against various antigens in animal models, indicating its potential as an immunopotentiator (Schorlemmer, Dickneite, Blumbach, Dürckheimer, & Sedlacek, 1989).
Anticonvulsant and Neuroprotective Properties
4-Thiazolidinone derivatives, structurally related to 2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid, have been studied for their neurotrophic and antiepileptic properties. These compounds have been found to influence the sleep-wakefulness cycle in animal models, suggesting their potential use in treating conditions like epilepsy and associated sleep disturbances (Myronenko, Pinyazhko, & Lesyk, 2017).
properties
IUPAC Name |
2-(prop-2-enylcarbamoyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-2-3-9-6(11)7-10-5(4-14-7)8(12)13/h2,4H,1,3H2,(H,9,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFTZXACCMHJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183629 | |
Record name | 4-Thiazolecarboxylic acid, 2-[(2-propen-1-ylamino)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid | |
CAS RN |
1258650-46-2 | |
Record name | 4-Thiazolecarboxylic acid, 2-[(2-propen-1-ylamino)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolecarboxylic acid, 2-[(2-propen-1-ylamino)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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